5-Octadecyl-1,3-benzenediol
Description
Properties
Molecular Formula |
C24H42O2 |
|---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
5-octadecylbenzene-1,3-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-23(25)21-24(26)20-22/h19-21,25-26H,2-18H2,1H3 |
InChI Key |
DIYZHCBFGMXRHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Occurrence and Biosynthetic Pathways of Alkylresorcinols
Natural Abundance and Distribution in Biological Matrices
The distribution of alkylresorcinols is widespread, with significant concentrations found in various plant tissues and as metabolites of microbial processes. These compounds are often present as complex mixtures of homologues with different alkyl chain lengths. nih.gov
Higher plants are a primary source of alkylresorcinols. nih.gov They are notably abundant in the outer layers of cereal grains, such as wheat, rye, and triticale, and to a lesser extent in barley. acs.orgslu.se The concentration of these compounds is significant in the bran fraction of wheat and rye. slu.secerealsgrains.org Consequently, refined flours contain negligible amounts. nih.gov While many cereals contain a range of alkylresorcinols with chain lengths from C13 to C27, the specific compound 5-Octadecyl-1,3-benzenediol (also known as 5-octadecylresorcinol) has been reported in Chenopodium quinoa. nih.govnih.gov Lichens were also one of the first identified natural sources of these resorcinolic lipids. google.comgoogle.com
Interactive Data Table: Alkylresorcinol Content in Various Cereals
| Cereal | Typical Alkylresorcinol Content (µg/g dry weight) | Primary Location in Grain |
|---|---|---|
| Wheat (Triticum aestivum) | 489 - 1429 acs.orgslu.se | Outer layers (bran) slu.secerealsgrains.org |
| Rye (Secale cereale) | 720 - 1022 acs.orgslu.se | Outer layers (bran) slu.secerealsgrains.org |
| Triticale (X Triticosecale) | 439 - 647 acs.orgslu.se | Outer layers (bran) cerealsgrains.org |
| Barley (Hordeum vulgare) | 42 - 51 acs.orgslu.se | Outer layers (bran) slu.se |
| Quinoa (Chenopodium quinoa) | Contains 5-Octadecyl-1,3-benzenediol nih.gov | Not specified |
Alkylresorcinols are not exclusive to the plant kingdom; they are also synthesized by various microorganisms. nih.govresearchgate.net Bacteria and fungi accumulate mixtures of these compounds, which typically possess saturated side chains. nih.gov Microbial producers include bacteria from the genera Azotobacter, Streptomyces, and cyanobacteria, as well as fungi like Neurospora crassa. nih.govnih.govmdpi.comgoogle.comrsc.org In many of these microorganisms, alkylresorcinols are thought to play a role in forming protective structures, such as the cysts of Azotobacter vinelandii, or contribute to antibiotic resistance. researchgate.netmdpi.com There is also evidence suggesting that bacteria within the human gut microbiota can synthesize certain alkylresorcinols. nih.govmdpi.compreprints.org
Table of Microbial Alkylresorcinol Producers
| Microbial Genus/Species | Type | Noted Role/Product |
|---|---|---|
| Azotobacter vinelandii | Bacterium | Component of protective cyst membranes researchgate.netnwafu.edu.cn |
| Streptomyces griseus | Bacterium | Biosynthesis of phenolic lipids nih.govmdpi.com |
| Neurospora crassa | Fungus | Produces alkylresorcinols and related compounds nih.govnwafu.edu.cn |
| Cyanobacteria | Phylum | Produce unique alkylresorcinol scaffolds rsc.org |
Proposed Biosynthetic Mechanisms of Alkylresorcinol Formation
The synthesis of the characteristic resorcinol (B1680541) ring structure linked to a long alkyl chain is a complex biological process. Research has identified the central pathway and the key enzymatic players involved.
The biosynthesis of alkylresorcinols is predominantly attributed to the activity of type III polyketide synthase (PKS) enzymes. nih.govnih.gov This pathway is fundamental to the production of a vast array of natural products in plants, fungi, and bacteria. nih.govwikipedia.org The process involves the iterative condensation of small carboxylic acid units to build a polyketide chain. nih.gov In the case of alkylresorcinols, a long-chain fatty acyl-CoA molecule serves as the "starter" unit, which is extended by the sequential addition of "extender" units, typically derived from malonyl-CoA. nih.govnwafu.edu.cn The resulting polyketide intermediate then undergoes a specific type of cyclization reaction (an intramolecular aldol (B89426) condensation) to form the aromatic resorcinol ring, releasing the final alkylresorcinol molecule. nih.govgoogle.comnwafu.edu.cn
The specific enzymes that catalyze the formation of 5-alkylresorcinols are known as alkylresorcinol synthases (ARSs). nih.govresearchgate.net These enzymes are a specialized class of type III PKSs. nih.gov ARS enzymes initiate the synthesis by selecting a fatty acyl-CoA starter unit, with the length of this fatty acid determining the length of the final alkyl side chain on the resorcinol ring. nih.gov For 5-Octadecyl-1,3-benzenediol, the precursor would be octadecanoyl-CoA.
The enzyme then catalyzes three successive condensation reactions with malonyl-CoA as the extender substrate. nwafu.edu.cn Following these extension steps, the enzyme facilitates the cyclization and aromatization of the resulting tetraketide intermediate to produce the 5-alkylresorcinol structure. mdpi.comnwafu.edu.cn Therefore, the key precursors for the enzymatic synthesis of these compounds are a long-chain fatty acyl-CoA and multiple units of malonyl-CoA. nih.govnih.gov
Synthetic Methodologies and Chemical Transformations of 5 Octadecyl 1,3 Benzenediol
Advanced Synthetic Routes and Strategies
The construction of 5-octadecyl-1,3-benzenediol primarily relies on established organic reactions, with a focus on forming the key carbon-carbon bond between the aromatic ring and the long alkyl chain.
Alkylation Reactions of 1,3-Benzenediol
A principal method for synthesizing 5-octadecyl-1,3-benzenediol involves the direct alkylation of 1,3-benzenediol (resorcinol). evitachem.com This electrophilic substitution reaction introduces the octadecyl group onto the aromatic ring. The reaction typically employs an octadecyl halide, such as octadecyl bromide, in the presence of a base. evitachem.com Common solvents for this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and it is often carried out at elevated temperatures to facilitate the reaction. evitachem.com
The general steps for this synthesis are:
Dissolving 1,3-benzenediol in a suitable solvent. evitachem.com
Adding the octadecyl halide and a base, such as sodium hydroxide, to the solution. evitachem.com
Heating the reaction mixture to promote the alkylation process. evitachem.com
This method is analogous to the synthesis of other 5-alkyl-1,3-benzenediols, such as 5-propyl-1,3-benzenediol, where similar conditions of refluxing with a hydrohalic acid and acetic acid are used for demethylation of a precursor. chemicalbook.com
Green Chemistry Approaches in 5-Octadecyl-1,3-benzenediol Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. wjpmr.com Key aspects of green chemistry include maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.org
In the context of 5-octadecyl-1,3-benzenediol synthesis, green chemistry approaches could involve:
Catalyst Selection: Employing reusable and non-toxic catalysts can significantly reduce waste. snu.ac.kr For instance, the use of ruthenium catalysts has been explored for the C-alkylation of 1,3-dicarbonyl compounds with primary alcohols, which could be a potential greener alternative to traditional Friedel-Crafts alkylation. rsc.org
Solvent-Free Conditions: Performing reactions under solvent-free conditions, such as through ball milling, can eliminate the use of volatile organic solvents. rsc.org This technique has been successfully applied to other multicomponent reactions, achieving high yields at ambient temperatures. rsc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org This involves choosing reactions that generate minimal by-products. snu.ac.kr
While specific green synthesis protocols for 5-octadecyl-1,3-benzenediol are not extensively detailed in the provided search results, the general principles of green chemistry offer a framework for developing more sustainable synthetic methods. wjpmr.comacs.org
Yield Optimization and Reaction Condition Analysis in Laboratory Synthesis
Optimizing the yield and purity of 5-octadecyl-1,3-benzenediol is a critical aspect of its laboratory synthesis. evitachem.com This involves a systematic analysis of various reaction parameters.
Table 1: Factors Influencing Yield in Alkylation Reactions
| Parameter | Influence on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and potential for side reactions. | Careful control is necessary to prevent decomposition of reactants or products. |
| Catalyst | Can significantly increase reaction rate and selectivity. | Screening different catalysts (e.g., Lewis acids, transition metals) can identify the most effective one. |
| Solvent | Influences solubility of reactants and can affect reaction mechanism. | Choice of solvent (e.g., DMSO, THF) can impact yield and ease of purification. |
| Base | Promotes the reaction by deprotonating the phenol (B47542). | The strength and concentration of the base (e.g., NaOH, KOH) should be optimized. |
| Purification | Removes unreacted starting materials and by-products. | Techniques like column chromatography or recrystallization are crucial for obtaining a pure product. |
For instance, in the synthesis of related alkylated benzenediols, maintaining the reaction temperature below 60°C during certain steps can prevent decomposition. Furthermore, purification techniques such as gradient elution in flash chromatography are often employed to isolate the desired product with high purity.
Derivatization and Analogue Synthesis
The chemical structure of 5-octadecyl-1,3-benzenediol offers multiple sites for modification, allowing for the synthesis of a wide range of derivatives and analogues.
Modification of the Aromatic Ring System
The benzene (B151609) ring of 5-octadecyl-1,3-benzenediol is susceptible to various electrophilic and nucleophilic substitution reactions. docbrown.info
Hydroxyl Group Reactions: The two hydroxyl groups can undergo reactions such as oxidation to form quinones or substitution with other functional groups.
Ring Substitution: The aromatic ring can be further substituted with groups like nitro or amino groups. For example, the nitration of related benzenediol compounds can lead to dinitro derivatives, which can then be reduced to form diamino compounds. google.com These amino-1,3-benzenediols are valuable intermediates in the synthesis of polymers like polybenzoxazoles. google.com
Table 2: Potential Aromatic Ring Modifications
| Reaction Type | Reagents | Potential Products |
| Nitration | Nitric Acid | Nitro-5-octadecyl-1,3-benzenediol |
| Halogenation | Halogenating agents | Halogenated-5-octadecyl-1,3-benzenediol |
| Amination | (Following nitration and reduction) | Amino-5-octadecyl-1,3-benzenediol |
| Oxidation | Oxidizing agents (e.g., KMnO4) | Quinone derivatives |
Functionalization of the Alkyl Chain
The long octadecyl chain provides a hydrophobic domain that can also be chemically modified, although this is generally more challenging than modifying the aromatic ring.
Terminal Functionalization: Reactions can be designed to introduce functional groups at the terminal end of the alkyl chain. This might involve multi-step synthetic sequences to first introduce a reactive handle, such as a halide or an alkene, which can then be converted to other functional groups.
Chain Modification: While less common, it is theoretically possible to introduce unsaturation or branching into the alkyl chain, which would significantly alter the physical properties of the molecule. For instance, analogues with unsaturated alkyl chains, such as 5-(8,11-pentadecadienyl)-1,3-benzenediol, exist in nature. foodb.ca
The ability to functionalize both the aromatic ring and the alkyl chain makes 5-octadecyl-1,3-benzenediol a versatile platform for creating a diverse library of compounds with tailored properties.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatography is fundamental to the study of 5-Octadecyl-1,3-benzenediol, enabling its isolation and measurement in various samples, particularly from biological sources like cereal grains where alkylresorcinols are abundant. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a frequently reported method for the analysis of cereal resorcinols. researchgate.net The development of a robust HPLC method is critical for achieving accurate separation and quantification.
Method Development: The process involves optimizing several parameters, including the choice of stationary phase (column), mobile phase composition, and detector. amazonaws.com For alkylresorcinols, which are relatively nonpolar, reverse-phase chromatography is the standard approach. researchgate.net A common stationary phase is a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, sometimes with an acid modifier (like acetic acid) to improve peak shape. researchgate.netnih.gov Detection is typically performed using a Diode Array Detector (DAD) or a mass spectrometer (MS). researchgate.netnih.gov
Application: In practice, HPLC is used to generate a chromatogram where 5-Octadecyl-1,3-benzenediol appears as a distinct peak at a specific retention time. By comparing this retention time and the UV spectrum with that of a pure standard, the compound can be identified. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations. nih.govnih.gov For complex samples, a pre-analysis clean-up step using Solid-Phase Extraction (SPE) may be employed to remove interfering substances. spkx.net.cn
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse Phase C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water, often with an acid modifier. | researchgate.netnih.gov |
| Flow Rate | Typically 1.0 - 1.5 mL/min. | nih.govnih.gov |
| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS). | researchgate.net |
| Detection Wavelength | ~280 nm for UV detection. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for profiling alkylresorcinols, including 5-Octadecyl-1,3-benzenediol, in various extracts. nih.govsums.ac.ir
Methodology: Due to the low volatility of alkylresorcinols, a derivatization step is typically required before GC analysis. spkx.net.cn The most common method is silanization, where the hydroxyl groups on the resorcinol (B1680541) ring are converted to trimethylsilyl (B98337) (TMS) ethers, increasing the compound's volatility. researchgate.netspkx.net.cn The derivatized sample is then injected into the gas chromatograph.
The GC system uses a capillary column (e.g., DB-35ms) and a temperature program to separate the components of the mixture based on their boiling points and interactions with the stationary phase. core.ac.uk Helium is commonly used as the carrier gas. f1000research.comphcogj.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. core.ac.uk Analysis is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. researchgate.netspkx.net.cn
Research Findings: GC-MS analysis of silylated alkylresorcinol extracts allows for the identification of a homologous series of compounds based on their retention times and characteristic mass spectra. researchgate.net For 5-alkyl-1,3-benzenediols, a characteristic base peak in the mass spectrum of the silylated form is observed at m/z 268. nih.gov This method has been successfully used to quantify alkylresorcinols in complex matrices like rye grains and human plasma. researchgate.netnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Silanization (e.g., with BSTFA + TMCS). | researchgate.netspkx.net.cn |
| Column | Fused silica (B1680970) capillary column (e.g., BPX5, 30 m x 0.25 mm). | sums.ac.ir |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). | f1000research.com |
| Temperature Program | Ramped oven temperature, e.g., starting at 50°C and increasing to 300°C. | sums.ac.ir |
| Ionization Mode | Electron Ionization (EI). | t3db.ca |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM). | spkx.net.cnnih.gov |
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopy provides indispensable information about the molecular structure of 5-Octadecyl-1,3-benzenediol, confirming its identity and assessing its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structure elucidation of organic molecules. ethernet.edu.etspringernature.com For 5-Octadecyl-1,3-benzenediol, ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum would show characteristic signals for the protons on the aromatic ring, which are expected to appear in the downfield region (typically 6.0-7.5 ppm). rsc.org The protons of the long octadecyl chain would produce signals in the upfield region (~0.8-2.5 ppm). The terminal methyl group (CH₃) would appear as a triplet around 0.8-0.9 ppm, while the numerous methylene (B1212753) groups (CH₂) would create a complex series of signals around 1.2-1.6 ppm. The methylene group attached directly to the aromatic ring would be shifted further downfield (~2.5 ppm). The hydroxyl (-OH) protons would appear as broad singlets, with their chemical shift being concentration and solvent dependent. hmdb.ca
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data. The carbon atoms of the aromatic ring would resonate at lower field (100-160 ppm), with the carbons attached to the hydroxyl groups being the most deshielded. rsc.org The carbons of the aliphatic side chain would appear at higher field (10-40 ppm).
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the linkage of the octadecyl chain to the resorcinol ring. ufrgs.br
| Atom Type | Technique | Expected Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | ¹H NMR | ~6.0 - 7.0 |
| Hydroxyl Protons (Ar-OH) | ¹H NMR | Variable, broad |
| Benzylic Protons (Ar-CH₂) | ¹H NMR | ~2.5 |
| Alkyl Protons (-CH₂-) | ¹H NMR | ~1.2 - 1.6 |
| Terminal Methyl Protons (-CH₃) | ¹H NMR | ~0.8 - 0.9 |
| Aromatic Carbons (C-OH, C-Alkyl) | ¹³C NMR | ~140 - 160 |
| Aromatic Carbons (C-H) | ¹³C NMR | ~100 - 110 |
| Alkyl Carbons (-CH₂-, -CH₃) | ¹³C NMR | ~14 - 35 |
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. nih.gov For 5-Octadecyl-1,3-benzenediol (C₂₄H₄₂O₂), the molecular weight is 362.6 g/mol . nih.gov
In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion ([M]⁺) peak would be expected at m/z 362. The fragmentation pattern is highly informative. A prominent fragmentation pathway for alkylbenzenes is benzylic cleavage—the breaking of the bond between the first and second carbon atoms of the alkyl chain. This would result in a stable benzylic cation. For the resorcinol moiety, characteristic fragmentation ions are also observed. For example, the mass spectrum for 5-pentyl-1,3-benzenediol shows a strong molecular ion peak and significant fragment ions corresponding to the resorcinol head group. nist.gov
| Ion Type | Expected m/z | Description |
|---|---|---|
| Molecular Ion [M]⁺ | 362 | Represents the intact molecule. nih.gov |
| Benzylic Cleavage Fragment | 123 | Represents the [C₇H₇O₂]⁺ fragment from cleavage beta to the ring. |
| Resorcinol Fragment | 110 | Represents the dihydroxybenzene moiety [C₆H₆O₂]⁺. nist.gov |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Octadecyl-1,3-benzenediol would show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups. nist.gov Sharp peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching of the long aliphatic octadecyl chain. Aromatic C=C stretching vibrations appear as a pair of bands in the 1500-1600 cm⁻¹ region, and C-O stretching from the phenol (B47542) groups would be visible around 1200 cm⁻¹. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the chromophores. The resorcinol ring is the primary chromophore in 5-Octadecyl-1,3-benzenediol. Phenolic compounds typically exhibit strong absorption in the UV region. Based on data for related compounds like 1,2-benzenediol, an absorption maximum (λmax) is expected around 275-280 nm, which is characteristic of the π → π* transitions within the benzene (B151609) ring. science-softcon.denist.gov
| Spectroscopy Type | Absorption Region | Assignment | Reference |
|---|---|---|---|
| IR | 3600-3200 cm⁻¹ (broad) | O-H Stretch (hydroxyl groups) | nist.gov |
| IR | 3100-3000 cm⁻¹ | Aromatic C-H Stretch | nist.gov |
| IR | 2960-2850 cm⁻¹ (strong) | Aliphatic C-H Stretch | nist.gov |
| IR | 1600-1500 cm⁻¹ | Aromatic C=C Stretch | nist.gov |
| IR | ~1200 cm⁻¹ | Aromatic C-O Stretch | nist.gov |
| UV-Vis | ~275-280 nm | π → π* transition (benzene ring) | nist.gov |
Molecular and Cellular Biological Activities of 5 Octadecyl 1,3 Benzenediol and Analogues
Modulation of Cellular Oxidative Stress and Antioxidant Mechanisms
Alkylresorcinols have demonstrated a capacity to protect cells from oxidative damage, not primarily by direct, potent free-radical scavenging, but more significantly by enhancing endogenous antioxidant defenses and mitigating the downstream effects of oxidative insults.
Free Radical Scavenging Capabilities and Assays (e.g., DPPH, ABTS)
The direct free-radical scavenging ability of long-chain 5-n-alkylresorcinols has been evaluated using standard chemical assays, with mixed results. In assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing ability of plasma (FRAP), long-chain ARs (with chains from 15 to 23 carbons) have been shown to exert weak antioxidant activity. Their performance in these tests is notably less potent than that of reference antioxidants like ferulic acid, tocopherols, and Trolox. The chemical structure of the resorcinol (B1680541) ring, with hydroxyl groups in the meta-position, is considered less favorable for high direct radical-scavenging activity.
However, other studies have shown more promising results, particularly with the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical. Extracts of wheat bran rich in alkylresorcinols displayed significant scavenging activity against ABTS radicals. Furthermore, computational and experimental studies on shorter-chain ARs, such as olivetol (C5 chain), found it to be more potent than the synthetic antioxidant BHT in the ABTS assay, suggesting that the mechanism is more reliant on electron donation. While not potent direct hydrogen donors in the DPPH assay, alkylresorcinols were found to significantly inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro, indicating a protective effect against lipid peroxidation.
Table 1: Comparative Radical Scavenging Activity of an Alkylresorcinol Analogue (Olivetol) and a Standard Antioxidant (BHT)
| Assay | Compound | IC50 (μM) |
|---|---|---|
| DPPH | Olivetol | 17.77 |
| BHT | 7.61 | |
| ABTS | Olivetol | 1.94 |
| BHT | 2.06 |
Data sourced from computational and experimental studies on olivetol, a short-chain 5-n-alkylresorcinol.
Cellular Protection Against Oxidative Damage in in vitro Models
5-n-Alkylresorcinols have consistently demonstrated protective effects against oxidative damage in various cell culture models. By pre-incubating cells with ARs, researchers have observed an increased capacity of the cells to withstand subsequent oxidative insults induced by agents like hydrogen peroxide.
In studies using HT29 human colon cancer cells, pre-treatment with a series of ARs (with alkyl chains from C15 to C23) enhanced the cells' ability to protect themselves against DNA damage caused by H₂O₂. Further research on Caco-2 cells showed that ARs not only improved cell viability after H₂O₂ exposure but also decreased levels of intracellular ROS and malondialdehyde (MDA), a marker of lipid peroxidation. In a neuronal cell model (HT22), ARs provided significant protection from H₂O₂-induced injury by reducing the leakage of lactate dehydrogenase (LDH), which indicates a preservation of cell membrane integrity. These findings collectively show that ARs can effectively mitigate the cytotoxic effects of oxidative stress in different cell types.
Table 3: Summary of Cellular Protection by 5-n-Alkylresorcinols in in vitro Oxidative Stress Models
| Cell Line | Oxidative Stressor | Key Protective Effects Observed |
|---|---|---|
| HT29 | Hydrogen Peroxide (H₂O₂) | Reduced DNA damage |
| Caco-2 | Hydrogen Peroxide (H₂O₂) | Decreased ROS and MDA levels, increased cell viability |
| HT22 | Hydrogen Peroxide (H₂O₂) | Reduced LDH leakage, improved cell viability |
This table compiles data from studies on HT29, Caco-2, and HT22 cells.
Antimicrobial Research Perspectives and Mechanistic Studies
Alkylresorcinols are recognized for their broad-spectrum antimicrobial properties, a function they are believed to perform in their natural plant sources. Their amphiphilic structure allows them to interact with and disrupt microbial cell membranes, a likely mechanism for their biological activity.
Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)
The antibacterial activity of phenolic lipids like 5-n-alkylresorcinols is influenced by the length of their alkyl chain, with studies suggesting that longer chains correlate with higher activity. These compounds have been shown to be synthesized by and active against both Gram-positive and Gram-negative bacteria.
The primary mechanism of action is thought to involve the disruption of the bacterial cell membrane. The lipophilic alkyl chain can intercalate into the lipid bilayer, altering its structure and permeability, which ultimately leads to cell death. While specific minimum inhibitory concentration (MIC) data for 5-octadecyl-1,3-benzenediol is limited, research on related phenolic compounds provides evidence of their efficacy. For example, 4-allylbenzene-1,2-diol, a related phenolic compound, has demonstrated strong antibacterial activity against several Gram-negative plant pathogens, including various Xanthomonas species, with MIC values ranging from 333.75 to 1335 µmol/L. The differential susceptibility between Gram-positive and Gram-negative bacteria is likely related to differences in their cell wall composition.
Antifungal and Antiviral Activity Investigations
Antifungal Activity: Research has confirmed the antifungal properties of long-chain alkylresorcinols against several phytopathogenic fungi. A mixture of very-long-chain ARs (C29 and C31) isolated from Ailanthus altissima demonstrated notable dose-dependent inhibition of the growth of fungi from the Fusarium and Rhizoctonia genera. Similarly, alkylresorcinol-enriched extracts from various cereals, including wheat and barley, exhibited antifungal activity against Fusarium oxysporum. This suggests that these compounds play a protective role in plants and may have potential as natural fungicides.
Table 4: Investigated Antifungal Activity of Long-Chain 5-n-Alkylresorcinols and Analogues
| Fungal Species | Alkylresorcinol Source/Type | Observed Effect |
|---|---|---|
| Fusarium oxysporum | Cereal-derived AR-enriched extracts | Dose-dependent growth inhibition |
| Fusarium spp. | Very-long-chain ARs (C29, C31) | Dose-dependent growth inhibition |
| Rhizoctonia spp. | Very-long-chain ARs (C29, C31) | Dose-dependent growth inhibition |
Data compiled from studies on cereal extracts and isolated very-long-chain ARs.
Antiviral Activity: Direct research into the antiviral activity of 5-octadecyl-1,3-benzenediol is not extensively documented. However, the biological properties of resorcinolic lipids suggest a potential for antiviral effects through mechanisms targeting the lipid components of viruses and host cells. Many enveloped viruses rely on host cell lipid metabolism and membrane integrity for replication and budding. As lipid-interacting molecules, ARs could theoretically interfere with these processes. Strategies that disrupt lipid homeostasis or membrane structure are being explored as a new frontier in antiviral therapies. While this remains a prospective area of research for long-chain alkylresorcinols, the established membrane-altering properties of these compounds provide a rationale for future investigations into their potential antiviral applications.
Molecular Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)
The antimicrobial properties of 5-alkylresorcinols (ARs), a class of phenolic lipids to which 5-Octadecyl-1,3-benzenediol belongs, are primarily attributed to their interaction with and disruption of cellular membranes. These amphiphilic molecules possess a polar resorcinol head and a non-polar alkyl chain, allowing them to incorporate into the lipid bilayers of microbial cell walls. This insertion is thought to increase membrane viscosity by associating with lipid molecules and other macromolecules within the membrane, thereby inhibiting their normal function.
The biological activity of ARs is influenced by their structure, particularly their ability to act as structural modifiers of biopolymers and supramolecular assemblies like membranes. The disruption of the membrane structure compromises its integrity, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. This mechanism is particularly effective against Gram-positive bacteria, whose peptidoglycan-based outer walls are more susceptible to ARs insertion compared to the more complex outer lipid membrane of Gram-negative bacteria.
Anti-inflammatory Pathway Investigations
Alkylresorcinols and their analogues have demonstrated significant anti-inflammatory activities by modulating key cellular signaling pathways and the production of inflammatory mediators.
Research has shown that alkylresorcinols can effectively suppress the expression and production of critical pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, ARs supplementation significantly inhibited the mRNA expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Specifically, 4-hexylresorcinol, a well-studied analogue, has been shown to significantly decrease the expression of TNF-α. These cytokines are pivotal in orchestrating the inflammatory response; their overproduction is associated with various inflammatory conditions. The inhibition of their synthesis at the transcriptional level is a key mechanism behind the anti-inflammatory effects of alkylresorcinols. Similarly, other natural compounds are known to inhibit prostaglandin E2 (PGE2), another key mediator of inflammation and pain, suggesting a potential area of investigation for ARs.
Table 1: Effect of Alkylresorcinols (ARs) on Pro-inflammatory Mediators
| Mediator | Model System | Observed Effect | Source |
|---|---|---|---|
| TNF-α | LPS-activated RAW264.7 macrophages | Significant inhibition of mRNA expression | |
| TNF-α | Rat burn wound model | Significantly decreased expression | |
| IL-1β | LPS-activated RAW264.7 macrophages | Significant inhibition of mRNA expression | |
| IL-6 | LPS-activated RAW264.7 macrophages | Significant inhibition of mRNA expression |
The anti-inflammatory actions of alkylresorcinols are rooted in their ability to modulate upstream signaling cascades, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial regulators of genes involved in the inflammatory response.
Studies suggest that the molecular mechanism for the anti-inflammatory activity of ARs involves the suppression of NF-κB activation. This is achieved by decreasing the nuclear translocation of the NF-κB p65 subunit and inhibiting the phosphorylation of its upstream kinase, IκBα kinase. In its inactive state, NF-κB is held in the cytoplasm; its translocation to the nucleus is a critical step for initiating the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.
Furthermore, ARs have been shown to suppress the activation of the JNK/MAPK signaling pathway. The MAPK family of kinases plays a vital role in transducing extracellular signals to cellular responses, including inflammation. By inhibiting the phosphorylation of key kinases within this pathway, alkylresorcinols can effectively dampen the inflammatory cascade.
The anti-inflammatory and related biological activities of alkylresorcinols have been observed in non-human models. For instance, in a rat burn wound model, the application of 4-hexylresorcinol was associated with a significant decrease in the expression of the pro-inflammatory cytokine TNF-α, which was concurrent with rapid epithelization and collagen regeneration.
In a different context, dietary supplementation with ARs derived from wheat bran extracts was shown to prevent muscle atrophy in denervated mice. This study found that ARs intake prevented the reduction in muscle weight and myofiber size. The mechanism appeared to be related to energy metabolism, as ARs inhibited the denervation-induced decrease in the expression of pyruvate dehydrogenase kinase 4 (PDK4), a key enzyme in fatty acid metabolism. This suggests that ARs can modulate cellular responses to stress and injury, which are often intertwined with inflammatory processes.
Enzyme Activity Regulation and Inhibition Studies
The 1,3-benzenediol (resorcinol) moiety is a key structural feature that confers potent inhibitory activity against various enzymes, most notably tyrosinase.
Tyrosinase Inhibition
Compounds with a 4-substituted resorcinol skeleton, which is structurally analogous to 5-alkylresorcinols, are among the most potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The resorcinol structure is believed to interact with the copper ions in the active site of the enzyme.
Structure-activity relationship studies have demonstrated that the 4-substituted resorcinol motif is critical for potent tyrosinase inhibition. Kinetic analyses have consistently shown that these compounds act as competitive inhibitors of tyrosinase, likely by competing with substrates like L-DOPA for binding to the enzyme's active site. The length and nature of the alkyl chain at the 4- or 5-position can influence the inhibitory potency. Several resorcinol derivatives have been shown to inhibit tyrosinase more effectively than the standard inhibitor, kojic acid. This potent and direct inhibition of tyrosinase activity is the primary mechanism for the observed reduction in melanin synthesis in cellular models.
Table 2: Tyrosinase Inhibitory Activity of Selected Resorcinol Analogues
| Compound | Substrate | Inhibition Type | IC50 Value | Source |
|---|---|---|---|---|
| Urolithin derivative 1h | L-DOPA | Competitive | 4.14 ± 0.10 µM | |
| Urolithin derivative 2a | L-DOPA | Competitive | 15.69 ± 0.40 µM | |
| Urolithin derivative 1c | L-DOPA | Competitive | 18.09 ± 0.25 µM | |
| Kojic Acid (Reference) | L-DOPA | Competitive | 48.62 ± 3.38 µM | |
| Resorcinol-based inhibitor S05014 | L-Tyr | - | 6.25 ± 1.43 nM | |
| Resorcinol-based inhibitor S05014 | L-Dopa | - | 0.64 ± 0.40 µM |
Cholinesterase Inhibition
Cholinesterases, particularly acetylcholinesterase (AChE), are important targets in the management of neurodegenerative diseases. While direct studies on the cholinesterase inhibitory activity of 5-Octadecyl-1,3-benzenediol or its close alkylresorcinol analogues are not widely available, the broader class of phenolic compounds is known to possess this activity. Various plant extracts rich in phenolic and flavonoid compounds have been screened for their ability to inhibit AChE. Given that the resorcinol structure is a core component of many bioactive natural products, its potential for interaction with the active site of cholinesterases remains an area for further investigation.
Dual Enzyme Inhibition Studies (e.g., COX/LOX Pathways)
The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a significant area of research for the development of anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The COX and LOX pathways are central to the metabolism of arachidonic acid, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. nih.gov Inhibiting both pathways simultaneously can provide a broader spectrum of anti-inflammatory activity. nih.govmdpi.com
While direct studies on 5-Octadecyl-1,3-benzenediol as a dual COX/LOX inhibitor are not extensively documented in the reviewed literature, the potential for such activity can be inferred from the known properties of phenolic compounds. Various natural phenolic compounds have demonstrated the ability to inhibit both COX and LOX enzymes. mdpi.com The resorcinol moiety of 5-Octadecyl-1,3-benzenediol provides it with antioxidant properties, which can play a role in modulating the activity of these oxidative enzymes. The long alkyl chain contributes to its lipophilicity, which may facilitate its interaction with the membrane-associated and hydrophobic active sites of COX and LOX enzymes. nih.gov Further targeted in vitro enzymatic assays would be necessary to definitively characterize the dual inhibitory potential of 5-Octadecyl-1,3-benzenediol and its analogues against COX and LOX enzymes.
Structure-Enzyme Interaction Analysis (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netsemanticscholar.org This method is instrumental in understanding the interactions between a ligand, such as 5-Octadecyl-1,3-benzenediol, and its target enzyme at the molecular level.
In the context of COX and LOX inhibition, molecular docking simulations can elucidate the binding mode of 5-Octadecyl-1,3-benzenediol within the active sites of these enzymes. For both COX and LOX, the active sites are located within a hydrophobic channel. nih.gov The long octadecyl chain of 5-Octadecyl-1,3-benzenediol would be expected to occupy this hydrophobic channel, forming van der Waals interactions with nonpolar amino acid residues.
The resorcinol headgroup, with its two hydroxyl groups, is crucial for specific interactions. mdpi.com Docking studies with other resorcinol-containing inhibitors have shown that these hydroxyl groups can form hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov For instance, in human tyrosinase, the hydroxyl groups of resorcinol derivatives have been shown to interact with residues like Ser380 and Asn364. nih.gov Similar interactions with polar residues within the COX and LOX active sites would be anticipated for 5-Octadecyl-1,3-benzenediol, contributing to its binding affinity and inhibitory activity. The meta-positioning of the hydroxyl groups on the resorcinol ring is a key feature, as it influences the geometry of these potential hydrogen bonds. nih.gov
Structure-Activity Relationship (SAR) Studies and Molecular Modeling
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 5-alkylresorcinols, including 5-Octadecyl-1,3-benzenediol, SAR studies focus on how variations in the alkyl chain and the resorcinol ring affect their enzymatic inhibition and other biological effects.
Impact of Alkyl Chain Length on Biological Potency
The length of the alkyl chain at the 5-position of the resorcinol ring is a critical determinant of the biological activity of 5-alkylresorcinols. Research on various analogues has demonstrated that the potency of enzyme inhibition is often dependent on the chain length.
Generally, an increase in the length of the hydrophobic alkyl chain leads to an increase in biological activity, up to an optimal length. researchgate.net This is attributed to the enhanced partitioning of the molecule into the lipid membranes where many target enzymes are located or have their active sites. A longer chain can also lead to stronger hydrophobic interactions within the enzyme's binding pocket. However, beyond a certain length, the activity may decrease, a phenomenon known as the "cut-off effect." This can be due to reduced solubility or steric hindrance within the active site. For instance, in studies on tyrosinase inhibition by resorcinol derivatives, a longer alkyl chain generally resulted in stronger inhibition.
Table 1: Impact of Alkyl Chain Length on Enzyme Inhibition
| Compound Class | Enzyme Target | Observation |
| 5-Alkylresorcinols | Tyrosinase | Increased alkyl chain length generally correlates with increased inhibitory potency. |
| 5-Alkylresorcinols | Colon Cancer Cell Growth | A series of alkylresorcinols (C17:0-C25:0) showed growth inhibition potential. researchgate.net |
Role of Hydroxyl Group Substitution Patterns
The hydroxyl groups on the resorcinol ring are essential for the biological activity of 5-alkylresorcinols. Their number, position, and the pattern of substitution significantly influence the molecule's interaction with target enzymes.
The 1,3-dihydroxy (resorcinol) arrangement is a key structural feature. These hydroxyl groups can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site of enzymes. mdpi.comacs.org Pharmacophore analyses of resorcinol derivatives as tyrosinase inhibitors have highlighted the importance of these two hydroxyl groups in binding to both mushroom and human tyrosinases. mdpi.com
Modifications to the resorcinol ring, such as the introduction of additional hydroxyl groups or methylation, can markedly alter the inhibitory activity. For example, methylation of the resorcinol moiety between the hydroxyl groups has been shown to impair inhibition in some cases. nih.gov The presence of the meta-dihydroxy moiety is thought to confer resistance to oxidation by enzymes like tyrosinase, making these compounds true inhibitors rather than alternative substrates. nih.gov
Table 2: Role of Hydroxyl Group Substitution on Biological Activity
| Structural Modification | Effect on Activity | Rationale |
| Presence of 1,3-dihydroxy groups | Essential for activity | Act as hydrogen bond donors/acceptors in enzyme active sites. mdpi.com |
| Methylation between hydroxyl groups | Impaired inhibition | Alters the electronic properties and hydrogen bonding capacity of the resorcinol ring. nih.gov |
| Introduction of a terminal OH group on the alkyl chain | Can adversely affect activity, especially for shorter chains | Alters the overall hydrophobicity and interaction with the binding site. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net For 5-Octadecyl-1,3-benzenediol and its analogues, QSAR models can be developed to predict their enzyme inhibitory potency based on various molecular descriptors.
A QSAR study typically involves calculating a range of descriptors for each molecule, such as electronic properties (e.g., heat of formation, orbital energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). researchgate.net These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression. nih.gov
For phenolic compounds, QSAR models have successfully predicted antioxidant activity and enzyme inhibition. nih.govnih.gov Key descriptors often include the number and position of hydroxyl groups, the energy of the highest occupied molecular orbital (HOMO), and the bond dissociation enthalpy of the O-H bond. nih.govresearchgate.net A QSAR model for 5-alkylresorcinols would likely highlight the importance of the long alkyl chain's contribution to lipophilicity and the electronic properties of the resorcinol ring.
Computational Chemistry and Molecular Dynamics Simulations for Receptor Interactions
Computational chemistry and molecular dynamics (MD) simulations provide powerful tools to investigate the dynamic interactions between a ligand and its receptor at an atomic level. nih.gov These methods go beyond the static picture provided by molecular docking by simulating the movement of atoms and molecules over time, offering insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.
For 5-Octadecyl-1,3-benzenediol, MD simulations could be employed to study its interaction with enzymes like COX and LOX in a more realistic, dynamic environment that includes solvent molecules and a lipid bilayer for membrane-bound enzymes. plos.org These simulations can help to:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, the stability of the binding pose predicted by docking can be evaluated. mdpi.com
Identify Key Interactions: MD simulations can reveal the persistence of hydrogen bonds and hydrophobic contacts throughout the simulation, highlighting the most important interactions for binding.
Understand Conformational Changes: The binding of a ligand can induce conformational changes in the enzyme that are critical for its inhibition. MD simulations can capture these dynamic changes. mdpi.com
Calculate Binding Free Energies: Advanced techniques like thermodynamic integration can be used in conjunction with MD simulations to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov
Limited Publicly Available Data on the Specific Biological Activities of 5-Octadecyl-1,3-benzenediol
The majority of accessible research focuses on other alkylresorcinols with varying alkyl chain lengths, such as 5-methyl-1,3-benzenediol or a range of 5-n-alkylresorcinols. For instance, studies on 5-methyl-1,3-benzenediol have indicated potential apoptotic and anti-angiogenic properties. Additionally, research on certain 5-n-alkylresorcinols has explored their antioxidant and antigenotoxic activities in human colon cancer cell lines. However, these findings are not directly applicable to 5-Octadecyl-1,3-benzenediol, and extrapolating this data would be scientifically inappropriate.
The user's request for a thorough and scientifically accurate article focused solely on 5-Octadecyl-1,3-benzenediol, complete with detailed research findings and data tables for the specified biological activities, cannot be fulfilled at this time due to the absence of such specific information in the public domain. To maintain scientific integrity and adhere to the strict constraints of the request, no article has been generated. Further research dedicated specifically to the in vitro biological effects of 5-Octadecyl-1,3-benzenediol is required to provide the detailed information sought.
Environmental Fate, Degradation, and Ecological Considerations
Environmental Biotransformation Pathways
The biotransformation of 5-Octadecyl-1,3-benzenediol is expected to be influenced by the presence of microorganisms capable of degrading aromatic compounds and long-chain alkanes. The rate and extent of degradation are dependent on environmental conditions, particularly the availability of oxygen.
Under aerobic conditions, the biodegradation of 5-Octadecyl-1,3-benzenediol is likely initiated by microbial oxidation of the long alkyl chain. This process, known as ω-oxidation, involves the terminal oxidation of the octadecyl group to a carboxylic acid. Subsequent β-oxidation would then progressively shorten the alkyl chain, leading to the formation of phenolic acids. This proposed pathway is analogous to the mammalian metabolism of alkylresorcinols, which results in metabolites such as 3,5-dihydroxybenzoic acid and 3-(3,5-dihydroxyphenyl)-propanoic acid.
The degradation of the resorcinol (B1680541) ring itself is expected to follow established pathways for aromatic compound degradation. This typically involves hydroxylation of the ring, followed by ring cleavage catalyzed by dioxygenase enzymes. The resulting aliphatic intermediates are then further metabolized through central metabolic pathways. It is important to note that the rate of aerobic biodegradation of alkylphenols has been observed to be inversely correlated with the length and branching of the alkyl chain, suggesting that the long octadecyl chain of 5-Octadecyl-1,3-benzenediol may result in a slower degradation rate compared to shorter-chain analogues. nih.gov
Table 1: Plausible Aerobic Degradation Metabolites of 5-Octadecyl-1,3-benzenediol
| Metabolite Name | Chemical Formula | Proposed Formation Pathway |
| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | ω-oxidation and subsequent β-oxidation of the octadecyl chain. |
| 3-(3,5-Dihydroxyphenyl)propanoic acid | C₉H₁₀O₄ | Incomplete β-oxidation of the octadecyl chain. |
| Catechol | C₆H₆O₂ | Hydroxylation of the resorcinol ring prior to cleavage. |
| Short-chain fatty acids | Various | Products of β-oxidation of the alkyl chain and subsequent metabolism of ring cleavage products. |
Note: This table is based on hypothesized pathways derived from the metabolism of similar compounds.
In anaerobic environments such as flooded soils and sediments, the degradation of 5-Octadecyl-1,3-benzenediol is expected to be significantly slower and may not proceed to complete mineralization. nih.gov The anaerobic degradation of aromatic compounds typically proceeds via reduction of the aromatic ring prior to cleavage, a process that is energetically less favorable than aerobic oxidation. researchgate.net
Studies on other long-chain alkylphenols have shown that they are generally recalcitrant under anaerobic conditions. nih.gov The long, saturated octadecyl chain is not readily susceptible to the initial activation reactions common in anaerobic degradation of alkanes (e.g., fumarate (B1241708) addition). Therefore, in contaminated environments lacking oxygen, 5-Octadecyl-1,3-benzenediol is likely to persist for extended periods.
While specific microbial communities responsible for the degradation of 5-Octadecyl-1,3-benzenediol have not been identified, it is anticipated that a consortium of bacteria and fungi would be involved. Bacteria possessing genes for alkane monooxygenases and aromatic dioxygenases would be key players in the aerobic degradation process.
Fungi, particularly from the phylum Ascomycota, have demonstrated the ability to degrade long-chain alkylphenols. nih.gov For instance, strains of Fusarium solani have been shown to effectively degrade nonylphenol and octylphenol. nih.gov These fungi often utilize cometabolism, where the degradation of the alkylphenol occurs in the presence of a more readily available carbon source.
Under anaerobic conditions, the microbial communities capable of degrading resorcinol itself include fermenting, denitrifying, and sulfate-reducing bacteria. However, their ability to metabolize the long-chain substituted derivative remains uncertain.
Table 2: Microbial Genera with Potential for Alkylphenol Degradation
| Microbial Genus | Environment | Potential Role |
| Fusarium | Soil | Aerobic degradation of long-chain alkylphenols. nih.gov |
| Pseudomonas | Soil, Water | Aerobic degradation of various aromatic compounds. |
| Rhodococcus | Soil | Aerobic degradation of alkanes and aromatic compounds. |
| Denitrifying Bacteria | Anaerobic Sediments | Potential for anaerobic degradation of the resorcinol moiety. researchgate.net |
| Sulfate-Reducing Bacteria | Anaerobic Sediments | Potential for anaerobic degradation of the resorcinol moiety. researchgate.net |
Note: This table lists genera known to degrade related compounds and their potential involvement in the biotransformation of 5-Octadecyl-1,3-benzenediol is inferred.
Photodegradation Research
The presence of the phenolic ring in 5-Octadecyl-1,3-benzenediol suggests that it may be susceptible to photodegradation, particularly by UV light.
The photodegradation of phenolic compounds in aqueous environments is often initiated by the absorption of UV radiation, leading to the formation of excited-state molecules. These excited molecules can then react with dissolved oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals. The hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. Further reactions can result in the cleavage of the aromatic ring and the formation of smaller organic acids, which can ultimately be mineralized to carbon dioxide and water.
The long alkyl chain may also be a site for photochemical reactions, although the phenolic ring is expected to be the primary chromophore and thus the main site of initial photochemical activity.
Specific studies on the photodegradation products and kinetics of 5-Octadecyl-1,3-benzenediol are not currently available in the scientific literature. However, based on studies of other phenolic compounds, it can be anticipated that the primary photodegradation products would include hydroxylated derivatives of the parent compound and various ring-opened aliphatic compounds.
Kinetic studies on the photodegradation of phenols often show pseudo-first-order kinetics. The rate of degradation is influenced by factors such as the intensity of UV radiation, the pH of the medium, and the presence of photosensitizers or quenchers in the environment. The long, hydrophobic octadecyl chain of 5-Octadecyl-1,3-benzenediol may influence its partitioning in environmental compartments (e.g., adsorption to sediment or organic matter), which would, in turn, affect its availability for photodegradation in the aqueous phase.
Table 3: Potential Photodegradation Products of 5-Octadecyl-1,3-benzenediol
| Product Type | General Structure | Formation Pathway |
| Hydroxylated Derivatives | C₂₄H₄₂O₃ | Attack of hydroxyl radicals on the aromatic ring. |
| Ring-Opened Aliphatic Compounds | Various | Cleavage of the aromatic ring following hydroxylation. |
| Short-Chain Organic Acids | Various | Further oxidation of ring-opened products. |
| Carbon Dioxide | CO₂ | Complete mineralization. |
Note: This table presents hypothetical products based on the known photodegradation mechanisms of simpler phenolic compounds.
Interactions with Environmental Compartments
The movement and distribution of 5-Octadecyl-1,3-benzenediol in the environment are governed by its physicochemical properties, primarily its very low water solubility and high affinity for organic matter.
Due to its pronounced hydrophobic nature, 5-Octadecyl-1,3-benzenediol is expected to exhibit strong adsorption to soil and sediment particles, with minimal desorption. The long octadecyl (C18) tail makes the molecule highly lipophilic, meaning it will preferentially associate with organic matter in soil and sediment rather than remaining in the aqueous phase.
Table 1: Physicochemical Properties of 5-Octadecyl-1,3-benzenediol Influencing Soil Adsorption This table is interactive. Click on the headers to sort.
| Property | Value | Implication for Adsorption/Desorption | Source |
|---|---|---|---|
| Molecular Formula | C24H42O2 | Indicates a large molecule with a significant non-polar component. | nih.gov |
| Molecular Weight | 362.6 g/mol | High molecular weight contributes to low mobility and strong sorption. | nih.gov |
| XLogP3 (Kow estimate) | 10.7 | Extremely high value signifies very strong hydrophobicity and a high affinity for organic matter over water. Predicts strong adsorption and minimal desorption. | nih.gov |
| Water Solubility | Very Low (predicted) | Low water solubility limits the amount of the compound that can be transported by water, favoring its partitioning to solid phases like soil and sediment. | Inferred |
Volatilization of 5-Octadecyl-1,3-benzenediol from soil or water surfaces into the atmosphere is expected to be negligible. usgs.gov This is due to its high molecular weight and a correspondingly low vapor pressure. nih.gov
The tendency of a chemical to partition between air and water is described by its Henry's Law Constant. For large, non-volatile compounds like 5-Octadecyl-1,3-benzenediol, this constant is extremely low. Therefore, it is not considered a volatile organic compound, and its presence in the atmosphere or its long-range atmospheric transport is not an expected environmental fate pathway. copernicus.orgcopernicus.org Any atmospheric presence would likely be associated with airborne particulate matter to which it has adsorbed, rather than occurring in the gas phase.
Ecological Research Studies
Direct ecological research on 5-Octadecyl-1,3-benzenediol is not readily found in scientific literature. The following sections are based on studies of the broader class of alkylresorcinols (ARs) to which this compound belongs.
There is a lack of specific ecotoxicological studies investigating the effects of 5-Octadecyl-1,3-benzenediol on non-target organisms such as aquatic invertebrates, fish, or algae. However, research on the general class of alkylresorcinols has identified various biological activities, though not typically in an environmental risk context.
Alkylresorcinols are known for their antimicrobial properties against various bacteria and fungi. nih.gov This activity is linked to their ability to interact with and disrupt cell membranes. nih.gov Some in vitro studies have demonstrated that certain alkylresorcinols can have cytotoxic effects on cancer cell lines. nih.gov Conversely, animal feeding studies with rye, a grain rich in alkylresorcinols, have shown no obvious negative or anti-nutritive effects on pigs and chickens. wikipedia.org The biological activity of ARs appears to be influenced by the length of the alkyl chain. nih.gov
Given its strong adsorption to soil and sediment, the bioavailability of 5-Octadecyl-1,3-benzenediol to pelagic (water-column) organisms is likely to be very low. Benthic organisms (those living in or on sediment) would have a higher potential for exposure.
Table 2: Summary of Known Biological Activities of the Alkylresorcinol Class This table is interactive. Click on the headers to sort.
| Biological Effect | Organism/System Studied | Finding | Source |
|---|---|---|---|
| Antimicrobial | Bacteria (e.g., B. cereus), Fungi | Alkylresorcinols exhibit antimicrobial activity, potentially by disrupting cell membranes. | nih.gov |
| Cytotoxicity | Human cancer cell lines (in vitro) | Certain 5-alkylresorcinols induced apoptosis in hepatocarcinoma cells. | nih.gov |
| Anti-nutritive Effects | Pigs, Chickens (feeding studies) | Theories of anti-nutritive properties have been discredited; no obvious negative effects observed. | wikipedia.org |
| Contact Dermatitis | Humans | Specific alkylresorcinols from Grevillea plants are known skin sensitizers. | wikipedia.org |
Persistence: The environmental persistence of 5-Octadecyl-1,3-benzenediol has not been specifically studied. However, its strong sorption to soil and sediment would limit its availability to microorganisms, potentially slowing its rate of biodegradation. Compounds that are tightly bound within the soil matrix are often shielded from microbial and enzymatic degradation, leading to longer environmental half-lives. Therefore, it is plausible that 5-Octadecyl-1,3-benzenediol is a persistent compound in soil and sediment environments.
Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, sediment). A chemical's potential to bioaccumulate is often initially estimated from its octanol-water partition coefficient (Kow).
The extremely high estimated log Kow (XLogP3 = 10.7) for 5-Octadecyl-1,3-benzenediol would typically suggest a very high potential for bioaccumulation. nih.gov However, for "super-hydrophobic" compounds with very high log Kow values (typically >7-8) and large molecular sizes, the actual bioaccumulation observed is often lower than predicted. This is because their extremely low water solubility and large molecular dimensions can hinder their ability to pass through biological membranes, such as gills or intestinal linings, thereby limiting uptake.
Studies using radiolabeled alkylresorcinols in animals have shown that they accumulate in the body in insignificant amounts, although prolonged dietary exposure could lead to some storage in fatty tissues and blood cells. nih.gov This suggests that while some uptake is possible, the bioaccumulation potential may be limited by metabolic processes or inefficient absorption.
Table 3: Factors Influencing the Bioaccumulation Potential of 5-Octadecyl-1,3-benzenediol This table is interactive. Click on the headers to sort.
| Parameter | Value / Property | Implication for Bioaccumulation | Source |
|---|---|---|---|
| Log Kow (XLogP3) | 10.7 | High value suggests a strong affinity for lipids and a high intrinsic potential to bioaccumulate. | nih.gov |
| Molecular Size | High (MW = 362.6 g/mol ) | Large molecules may have difficulty crossing biological membranes, potentially limiting the rate and extent of uptake and thus reducing the actual bioaccumulation factor. | nih.gov |
| Water Solubility | Very Low (predicted) | Limits the concentration of the dissolved chemical available for uptake by aquatic organisms directly from the water. | Inferred |
| Metabolism | Possible | Studies on related ARs show they can be metabolized, which would reduce their persistence in the body and limit net bioaccumulation. | nih.gov |
Potential Applications Beyond Direct Biological Activity
Utilization in Materials Science and Polymer Chemistry
The distinct molecular architecture of 5-octadecyl-1,3-benzenediol lends itself to applications in the formulation and modification of polymers and other materials.
The addition of antioxidants is crucial in the polymer industry to prevent degradation during processing and use. nih.gov These additives work by delaying oxidation, thereby preserving the physical and mechanical properties of the material. nih.govuvabsorber.com Phenolic antioxidants, in particular, are effective stabilizers for a wide range of polymers, including polyolefins, styrenics, elastomers, and adhesives. greenchemicals.eu
The hydroxyl groups on the benzene (B151609) ring of 5-octadecyl-1,3-benzenediol contribute to its antioxidant properties, allowing it to scavenge free radicals. This capability is valuable in preventing the oxidative degradation of polymers. While specific studies on 5-octadecyl-1,3-benzenediol as a polymer antioxidant are not extensively detailed in the provided results, the general properties of alkylated benzenediols and other phenolic compounds as antioxidants are well-established. For instance, other long-chain phenolic compounds like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate are widely used as antioxidants in polymers. nih.govspecialchem.comfda.gov The long octadecyl chain of 5-octadecyl-1,3-benzenediol would likely enhance its compatibility with various polymer matrices.
Table 1: Comparison of Phenolic Antioxidants
| Compound | Key Structural Features | Common Applications in Polymers |
|---|---|---|
| 5-Octadecyl-1,3-benzenediol | Long C18 alkyl chain, resorcinol (B1680541) (1,3-diol) head | Potential use in polyolefins and other polymers requiring good compatibility and long-term stability. |
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | Sterically hindered phenolic group, long C18 alkyl chain | Versatile antioxidant and thermal stabilizer for a wide range of polymers. nih.gov |
Surfactants are compounds that lower the surface tension between two substances, and they typically have a "water-loving" (hydrophilic) head and a "water-fearing" (hydrophobic) tail. researchgate.net The structure of 5-octadecyl-1,3-benzenediol, with its polar resorcinol head and long nonpolar octadecyl tail, gives it strong amphiphilic characteristics, suggesting its potential as a surfactant. gerli.com
This amphiphilic nature allows such molecules to form structures like micelles and to be used in applications such as emulsification, dispersion, and surface modification. researchgate.netd-nb.info While direct research on the surfactant applications of 5-octadecyl-1,3-benzenediol is limited in the search results, the properties of similar long-chain alkylresorcinols indicate their ability to act as structural modifiers of biopolymers and membranes. nih.gov This suggests potential uses in areas requiring surface-active agents.
Role as Chemical Intermediates in Advanced Organic Synthesis
Beyond its direct applications, 5-octadecyl-1,3-benzenediol can serve as a valuable chemical intermediate in the synthesis of more complex molecules. The resorcinol moiety is a versatile platform for various organic reactions.
The hydroxyl groups of the resorcinol ring can undergo reactions such as oxidation to form quinones and substitution with other functional groups. The synthesis of related alkylated benzenediols often involves the alkylation of 1,3-benzenediol with an appropriate alkyl halide. This indicates that the octadecyl chain can be introduced onto the resorcinol ring, and the resulting compound can then be further modified.
For example, other 5-substituted-1,3-benzenediols are used as precursors in the synthesis of various compounds. 5-Propyl-1,3-benzenediol is an intermediate in the preparation of Cannabigerovarin. alfa-chemical.comminstargroup.com This demonstrates the utility of the 5-alkylresorcinol scaffold in building more complex and biologically active molecules. The long octadecyl chain of 5-octadecyl-1,3-benzenediol could be leveraged to create novel compounds with specific lipophilic properties for various applications in medicinal chemistry or materials science.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 5-Octadecyl-1,3-benzenediol |
| 1,3-Benzenediol |
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |
| Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
| 5-Propyl-1,3-benzenediol |
| Cannabigerovarin |
Research Gaps and Future Directions
Elucidation of Undiscovered Molecular Targets
The precise molecular targets of 5-Octadecyl-1,3-benzenediol are largely unknown. While some studies on other alkylresorcinols suggest interactions with cellular membranes and enzymes, dedicated research is required to identify the specific proteins, receptors, and signaling pathways that 5-Octadecyl-1,3-benzenediol modulates. Future investigations should employ a multi-pronged approach, including:
Affinity Chromatography and Mass Spectrometry: To identify binding partners in various cell lysates.
Computational Docking Studies: To predict potential interactions with known protein structures.
Transcriptomic and Proteomic Analyses: To observe changes in gene and protein expression in response to treatment with the compound.
Identifying these targets is crucial for understanding its mechanism of action and exploring its therapeutic potential. For instance, some alkylresorcinols have been shown to exhibit antiproliferative activity, and understanding their molecular targets could pave the way for novel anticancer strategies.
Exploration of Novel Synthetic Pathways and Sustainable Production
Currently, detailed and optimized synthetic routes specifically for 5-Octadecyl-1,3-benzenediol are not well-documented in publicly accessible literature. The general synthesis of 5-alkylresorcinols often involves the condensation of a fatty acid derivative with a resorcinol (B1680541) precursor. Future research should focus on developing novel, efficient, and stereoselective synthetic pathways.
Key areas for exploration include:
Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts to minimize the environmental impact of synthesis. This could involve enzymatic catalysis or the use of supercritical fluids.
Biocatalysis: Employing engineered microorganisms or isolated enzymes to produce 5-Octadecyl-1,3-benzenediol from renewable feedstocks. This approach could offer a more sustainable and cost-effective production method compared to traditional chemical synthesis. For example, the biosynthesis of other phenolic compounds often involves polyketide synthase (PKS) pathways, which could be engineered for the production of specific alkylresorcinols. nih.gov
The development of sustainable production methods is essential for enabling larger-scale studies and potential commercial applications.
Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological and Environmental Matrices
Detecting and quantifying 5-Octadecyl-1,3-benzenediol at trace levels within complex samples like blood, tissues, and soil presents a significant analytical challenge. While general methods for alkylresorcinol analysis exist, techniques optimized for the 5-octadecyl homologue are needed.
Future research in this area should focus on:
High-Sensitivity Mass Spectrometry: Developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) methods with high selectivity and sensitivity. nih.gov
Novel Sample Preparation Techniques: Creating efficient extraction and clean-up protocols to isolate the compound from interfering matrix components. This could involve the use of selective solid-phase extraction (SPE) sorbents or molecularly imprinted polymers.
Development of Biosensors: Designing biosensors for rapid and on-site detection of 5-Octadecyl-1,3-benzenediol, which would be valuable for environmental monitoring and quality control in food products.
Robust analytical methods are fundamental for pharmacokinetic studies, biomarker validation, and assessing environmental fate.
Comprehensive Comparative Studies with Other Alkylresorcinol Homologues
The biological activity of alkylresorcinols is known to be influenced by the length and saturation of their alkyl chain. However, comprehensive studies directly comparing the physicochemical properties and biological effects of 5-Octadecyl-1,3-benzenediol with other homologues (e.g., those with C15, C17, C19, C21, C23, and C25 chains) are lacking.
Future research should systematically investigate:
Structure-Activity Relationships: Correlating the octadecyl chain length with specific biological activities, such as antioxidant capacity, enzyme inhibition, and cytotoxicity.
Membrane Interactions: Comparing the effects of different homologues on the fluidity, permeability, and integrity of biological membranes.
Bioavailability and Metabolism: Assessing how the chain length affects absorption, distribution, metabolism, and excretion in vivo.
Such comparative studies will provide a deeper understanding of the unique role the octadecyl chain plays in the functionality of this molecule and aid in the selection of the most potent homologue for specific applications.
| Alkylresorcinol Homologue | Common Natural Sources |
| 5-Pentadecyl-1,3-benzenediol | Rye, Wheat |
| 5-Heptadecyl-1,3-benzenediol | Rye, Wheat |
| 5-Nonadecyl-1,3-benzenediol | Rye, Wheat |
| 5-Heneicosyl-1,3-benzenediol | Rye, Wheat |
| 5-Tricosyl-1,3-benzenediol | Rye, Wheat |
| 5-Pentacosyl-1,3-benzenediol | Rye, Wheat |
| 5-Octadecyl-1,3-benzenediol | Chenopodium quinoa nih.gov |
This table presents common natural sources for various alkylresorcinol homologues. It is important to note that the presence and concentration of these compounds can vary depending on the plant species, variety, and growing conditions.
Investigation of Ecological Roles and Interactions in Diverse Biological Systems
The ecological functions of 5-Octadecyl-1,3-benzenediol in the organisms that produce it are not well understood. In plants, phenolic compounds are known to play roles in defense against herbivores and pathogens, as well as in allelopathic interactions. ukrbiochemjournal.org PubChem notes the presence of 5-Octadecyl-1,3-benzenediol in Chenopodium quinoa. nih.gov
Future ecological research should aim to:
Elucidate its Role in Plant Defense: Investigate whether 5-Octadecyl-1,3-benzenediol confers resistance to microbial pathogens or insect pests in producer organisms.
Assess Allelopathic Potential: Determine if the compound is exuded into the environment and affects the growth and development of neighboring plants.
Explore Microbial Interactions: Examine the influence of 5-Octadecyl-1,3-benzenediol on soil microbial communities and its potential role in symbiotic or pathogenic relationships.
Understanding the ecological roles of this compound will provide insights into its natural functions and may reveal novel applications in agriculture and environmental management.
Q & A
Q. How can researchers design robust dose-response experiments for 5-Octadecyl-1,3-benzenediol in cytotoxicity assays?
- Methodology : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate technical replicates. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO). Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Validate with live/dead staining (e.g., propidium iodide) to confirm mechanistic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
